molecular formula C20H16N4OS B2522126 (E)-N'-(1-(naphthalen-2-yl)ethylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide CAS No. 1285547-03-6

(E)-N'-(1-(naphthalen-2-yl)ethylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2522126
CAS No.: 1285547-03-6
M. Wt: 360.44
InChI Key: MVTBHIFETZLZNL-FYJGNVAPSA-N
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Description

The compound (E)-N'-(1-(naphthalen-2-yl)ethylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a pyrazole-carbohydrazide derivative featuring a naphthalene moiety and a thiophene ring. The E-configuration of the hydrazone group and the presence of aromatic systems (naphthalene, thiophene) contribute to its structural rigidity and electronic properties, which are critical for interactions with biological targets.

Properties

IUPAC Name

N-[(E)-1-naphthalen-2-ylethylideneamino]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4OS/c1-13(15-9-8-14-5-2-3-6-16(14)11-15)21-24-20(25)18-12-17(22-23-18)19-7-4-10-26-19/h2-12H,1H3,(H,22,23)(H,24,25)/b21-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVTBHIFETZLZNL-FYJGNVAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=NNC(=C1)C2=CC=CS2)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=NNC(=C1)C2=CC=CS2)/C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-N'-(1-(naphthalen-2-yl)ethylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, anti-bacterial, and anti-cancer activities. This article explores the biological activity of this specific compound, summarizing relevant research findings, case studies, and potential applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H16N4SC_{18}H_{16}N_{4}S. Its structure features a pyrazole ring substituted with naphthalene and thiophene moieties, which are critical for its biological activity. The following table summarizes its key chemical identifiers:

PropertyValue
Molecular FormulaC18H16N4SC_{18}H_{16}N_{4}S
IUPAC NameThis compound
SMILESC/C(/c1cc2ccccc2cc1)=N\NC(Cc1cccs1)=O
InChI Key[To be provided]

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of pyrazole derivatives. For instance, a series of pyrazole derivatives were evaluated for their ability to scavenge free radicals using various assays such as DPPH and superoxide radical scavenging assays. Compounds similar to the one exhibited significant antioxidant activities, suggesting that the presence of the naphthalene and thiophene groups enhances this property .

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives have been well-documented. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2. In vitro studies demonstrated that certain derivatives showed comparable anti-inflammatory activity to established drugs like indomethacin . The compound's structural features may contribute to its efficacy in modulating inflammatory pathways.

Antibacterial Activity

Pyrazole compounds have also been investigated for their antibacterial properties. Studies involving various bacterial strains showed that certain derivatives possess significant antimicrobial activity. For instance, compounds featuring similar structural motifs have been tested against E. coli and S. aureus, demonstrating promising results . The presence of an amide linkage in the structure is often linked to enhanced antibacterial activity.

Study 1: Synthesis and Evaluation

In a recent study, a series of pyrazole derivatives were synthesized and evaluated for their biological activities. Among them, compounds with naphthalene and thiophene substitutions showed potent antioxidant and anti-inflammatory activities. These findings suggest that modifications in the pyrazole structure can lead to enhanced bioactivity, making them suitable candidates for further drug development .

Study 2: Molecular Docking Studies

Molecular docking studies have been employed to understand the binding interactions of these compounds with target enzymes such as 15-lipoxygenase (15-LOX). The docking results indicated that the compound binds effectively at the active site of 15-LOX, supporting its potential as an antioxidant agent . This computational analysis provides insights into how structural variations can influence biological activity.

Scientific Research Applications

Structural Characteristics

The compound belongs to the class of pyrazole derivatives, known for their diverse biological activities. The presence of naphthalene and thiophene rings contributes to its stability and reactivity, making it a suitable candidate for drug development.

Anticancer Properties

Numerous studies have indicated that pyrazole derivatives exhibit significant anticancer activity. For instance, a study demonstrated that various substituted pyrazole-5-carbohydrazide derivatives, including compounds similar to (E)-N'-(1-(naphthalen-2-yl)ethylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide, showed inhibitory effects on the growth of A549 lung cancer cells. The mechanism was linked to the induction of apoptosis in cancer cells, highlighting the potential of this compound as an anticancer agent .

CompoundCell LineIC50 Value (µM)
This compoundA549Not specified
Other pyrazole derivativesA54915 - 30

Anti-inflammatory and Analgesic Effects

The compound has also been evaluated for its anti-inflammatory and analgesic properties. Research indicates that certain pyrazole derivatives possess significant analgesic effects comparable to standard analgesics, suggesting that this compound may share these properties .

Activity TypeEffectiveness
Anti-inflammatoryModerate
AnalgesicSignificant

Synthesis and Characterization

The synthesis of this compound typically involves the condensation reaction between appropriate hydrazine derivatives and carbonyl compounds. Characterization techniques such as NMR, IR spectroscopy, and single-crystal X-ray diffraction are employed to confirm the structure and purity of the synthesized compounds .

Antimicrobial Activity

Research has shown that pyrazole derivatives exhibit broad-spectrum antimicrobial activity. In vitro studies have reported that compounds related to this compound possess significant antibacterial properties against various strains of bacteria .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with specific biological targets such as dihydrofolate reductase (DHFR). These studies suggest potential mechanisms through which the compound may exert its biological effects .

Comparison with Similar Compounds

Core Structural Variations

The target compound’s pyrazole core is substituted at position 3 with a thiophen-2-yl group and at position 5 with a carbohydrazide linked to a naphthalen-2-yl ethylidene moiety. Key structural analogs include:

Compound Name Substituents (R1, R2, R3) Molecular Weight Key Features
Target Compound R1=Thiophen-2-yl, R2=Naphthalen-2-yl 370.4 (calc.) Naphthalene enhances π-π stacking; thiophene improves electron delocalization
(E)-3-(5-Chlorothiophen-2-yl)-N′-(1-(furan-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide R1=5-Cl-Thiophen-2-yl, R2=Furan-2-yl 342.8 Chlorine increases electronegativity; furan reduces lipophilicity
(E)-N’-(2,4-Dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide R1=Phenyl, R2=2,4-Cl-Benzylidene 386.2 Dichloro groups enhance hydrophobicity and steric bulk
N′-(1-(3-Hydroxyphenyl)ethylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide R1=2-Naphthyl, R2=3-Hydroxyphenyl 370.4 Hydroxyl group improves solubility via H-bonding
(E)-N-(Aryl)-N'-(1-(thiophen-2-yl)ethylidene)formohydrazides R1=Thiophen-2-yl, R2=Aryl ~300–350 Formohydrazide backbone; variable aryl groups modulate bioactivity

Key Observations :

  • Naphthalene vs. Benzylidene: The naphthalene group in the target compound (vs.
  • Thiophene Modifications : Chlorination (e.g., 5-Cl-thiophene in ) elevates electronegativity, which may improve interactions with polar residues in target proteins.
  • Solubility vs. Lipophilicity : Hydroxyl substituents (e.g., ) improve aqueous solubility but reduce membrane permeability compared to ethoxy or chloro groups.

Comparison with Analog Routes

  • Vilsmeier-Haack Reaction : Employed in for formohydrazides, enabling regioselective formylation but requiring strict temperature control.
  • Hydrazine Hydrate Reactions : Used in for triazole derivatives, offering simplicity but lower yields for sterically hindered substrates.

Efficiency : Microwave methods (e.g., ) generally outperform traditional reflux in terms of speed and yield (80–90% vs. 60–70% for conventional methods).

Physicochemical and Electronic Properties

Computational Insights

  • DFT Studies : For (E)-N’-(2,4-dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide , B3LYP/6-311G** calculations revealed a HOMO-LUMO gap of 4.2 eV, indicating moderate reactivity. The target compound’s naphthalene group likely reduces this gap due to extended conjugation.
  • X-ray Diffraction : Crystal structures of analogs (e.g., ) show planar hydrazone moieties, with dihedral angles <10° between pyrazole and aryl rings, suggesting strong π-conjugation.

Solubility and LogP

  • LogP Estimates : The target compound’s LogP (calculated ~3.5) is higher than hydroxyl-substituted analogs (e.g., , LogP ~2.8) due to the naphthalene group, favoring blood-brain barrier penetration but complicating aqueous formulation.

Antimicrobial Activity

  • (E)-N-(Aryl)-N'-(1-(thiophen-2-yl)ethylidene)formohydrazides : Exhibited MIC values of 8–32 µg/mL against S. aureus and E. coli. The target compound’s naphthalene group may enhance Gram-positive activity via membrane disruption.
  • Pyrazole-carbohydrazides with similar aryl groups may share this activity.

Antioxidant Potential

  • Thiophene-Containing Analogs : Demonstrated DPPH radical scavenging (EC50 = 12–45 µM) in unrelated studies. The target compound’s thiophene and hydrazide groups likely contribute to redox activity.

Q & A

Q. What are the optimal synthetic routes for preparing (E)-N'-(1-(naphthalen-2-yl)ethylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide, and how do reaction conditions influence yield?

The synthesis typically involves a condensation reaction between a pyrazole-carbohydrazide precursor and a naphthalene-derived ketone. Key steps include:

  • Hydrazide formation : Reacting 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid with hydrazine hydrate under reflux in ethanol (70–80°C, 4–6 hours) .
  • Schiff base condensation : Combining the hydrazide intermediate with 1-(naphthalen-2-yl)ethanone in the presence of a catalytic acid (e.g., glacial acetic acid) under reflux in methanol .
    Critical parameters :
  • Temperature : Excessively high temperatures (>80°C) may lead to byproducts via cyclization or decomposition.
  • Solvent polarity : Methanol or ethanol enhances nucleophilic attack during condensation .
  • Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) is recommended to track reaction progress .

Q. How is the molecular structure of this compound confirmed, and what analytical techniques are essential?

Structural confirmation requires a multi-technique approach:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks at δ 8.2–8.6 ppm (naphthalene protons), δ 7.1–7.4 ppm (thiophene protons), and δ 10.2–10.8 ppm (hydrazone NH) confirm regiochemistry .
    • ¹³C NMR : Carbonyl signals at ~165–170 ppm verify the hydrazide moiety .
  • Infrared (IR) spectroscopy : Stretching bands at ~3200 cm⁻¹ (N–H), ~1650 cm⁻¹ (C=O), and ~1590 cm⁻¹ (C=N) validate functional groups .
  • X-ray crystallography : SHELXL refinement (using SHELX-2018) resolves π–π stacking between naphthalene and pyrazole rings, with hydrogen bonds (N–H···O) stabilizing the lattice .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Antimicrobial activity : Agar diffusion assays against E. coli and B. subtilis (20–40 µg/mL concentrations), with zones of inhibition compared to ampicillin controls .
  • Antioxidant potential : DPPH radical scavenging assays, measuring IC₅₀ values via UV-Vis spectroscopy at 517 nm .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa), with dose-response curves to calculate EC₅₀ .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed tautomeric forms?

Discrepancies between theoretical (DFT-calculated) and experimental structures often arise from tautomerism. For example:

  • SHELXL refinement () can distinguish between keto-enol tautomers by analyzing electron density maps.
  • Hydrogen bonding networks : Intermolecular interactions (e.g., O–H···N vs. N–H···O) observed in crystal packing provide empirical evidence for dominant tautomeric states .

Q. What computational strategies predict structure-activity relationships (SAR) for this compound?

  • Molecular docking : AutoDock Vina or Schrödinger Suite can model interactions with biological targets (e.g., COX-2 or EGFR kinases). Key residues (e.g., Thr790 in EGFR) may form hydrogen bonds with the hydrazide group .
  • DFT calculations : HOMO-LUMO gaps (~4.2 eV) and electrostatic potential maps identify nucleophilic/electrophilic regions influencing reactivity .

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be reconciled?

  • Dynamic effects in solution : X-ray structures represent solid-state conformations, while NMR captures dynamic equilibria. For example, rotational barriers around the C=N bond may cause splitting in NMR but not in crystallography .
  • Paramagnetic impurities : Chelation with trace metals (e.g., Fe³⁺) can broaden NMR signals; EDTA washing during purification mitigates this .

Q. What strategies optimize regioselectivity in derivatization reactions?

  • Protecting groups : Temporarily blocking the hydrazide NH with Boc (tert-butoxycarbonyl) prevents unwanted side reactions during thiophene or naphthalene functionalization .
  • Catalytic control : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) selectively modifies the thiophene ring without affecting the pyrazole core .

Q. How does the compound’s stability in biological matrices affect pharmacokinetic studies?

  • Metabolic susceptibility : The hydrazone linkage may hydrolyze in plasma; stability assays (HPLC monitoring over 24 hours) quantify degradation rates .
  • Protein binding : Serum albumin binding (measured via fluorescence quenching) reduces free drug concentration, requiring dose adjustments .

Q. What solvent systems enhance reaction efficiency in large-scale synthesis?

  • Green solvents : Ethanol/water mixtures (7:3 v/v) improve sustainability without sacrificing yield (85–90%) .
  • Microwave-assisted synthesis : Reduces reaction time (from 6 hours to 30 minutes) by enhancing dielectric heating in DMF .

Q. How do polymorphic forms impact bioactivity and formulation?

  • Solvent-mediated crystallization : Recrystallization from acetonitrile vs. ethyl acetate produces Form I (needles) and Form II (plates), differing in solubility (Form I: 12 mg/mL; Form II: 8 mg/mL) .
  • Dissolution rates : Form I exhibits faster release kinetics in simulated gastric fluid (pH 1.2), critical for oral bioavailability .

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